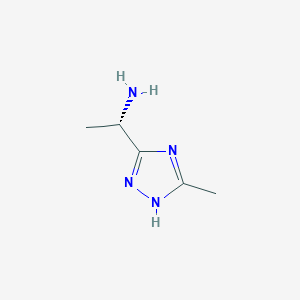

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine |

InChI |

InChI=1S/C5H10N4/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3,(H,7,8,9)/t3-/m0/s1 |

InChI Key |

RVFCWTOXJWOHRS-VKHMYHEASA-N |

Isomeric SMILES |

CC1=NC(=NN1)[C@H](C)N |

Canonical SMILES |

CC1=NC(=NN1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

General Synthetic Approach

The synthesis of (1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine generally involves the construction of the 1,2,4-triazole ring followed by the introduction of the chiral ethanamine side chain. The key steps typically include:

- Formation of the 1,2,4-triazole core via cyclization reactions.

- Methylation at the 5-position of the triazole ring.

- Introduction of the chiral ethanamine substituent at the 3-position.

- Resolution or stereoselective synthesis to obtain the (1S)-enantiomer.

Specific Synthetic Routes

Cyclization and Methylation

A common starting point is the reaction of hydrazine derivatives with appropriate carboxylic acid derivatives or esters to form the 1,2,4-triazole ring. Methylation at the 5-position can be achieved using methylating agents under controlled conditions.

Introduction of the Ethanamine Side Chain

The ethanamine moiety is introduced via nucleophilic substitution or reductive amination strategies. For example, a halogenated ethanone intermediate can be reacted with ammonia or an amine source to yield the ethanamine side chain.

Stereoselective Synthesis and Resolution

To obtain the (1S) enantiomer, chiral auxiliaries or catalysts are employed during the synthesis, or resolution techniques are applied post-synthesis. Enantiomeric purity is confirmed by chiral chromatography or NMR techniques.

Representative Synthesis Example

A documented synthesis from the literature involves:

- Refluxing a precursor mixture under nitrogen for 16 hours.

- Concentration in vacuo followed by purification via flash column chromatography using dichloromethane and ammonia in methanol as eluents.

- Hydrochloric acid treatment to form the hydrochloride salt.

- Basification and extraction steps to isolate the free amine.

- Final purification by silica gel chromatography to yield the target compound with moderate to high yield (up to 60%) and melting points around 248–250 °C.

Analytical Data and Characterization

The synthesized compound is characterized by:

| Technique | Data/Result |

|---|---|

| 1H NMR (DMSO-d6) | Signals at δ 3.2–3.3 ppm (methylene protons), δ 2.0 ppm (methyl group), aromatic triazole protons around δ 8.0 ppm |

| 13C NMR | Peaks corresponding to triazole carbons (~155 ppm), methyl (~24 ppm), and methylene carbons (~36 ppm) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak matching calculated mass for C5H10N4 (126.16 g/mol) |

| Melting Point | Approximately 248–250 °C for the hydrochloride salt |

| Purity | Typically ≥95% as confirmed by chromatographic methods |

Comparative Summary of Preparation Methods

| Method Aspect | Description | Yield (%) | Notes |

|---|---|---|---|

| Cyclization + Methylation | Hydrazine + carboxylic derivatives, methylation with methyl iodide or equivalents | 50–60 | Requires controlled conditions, inert atmosphere |

| Reductive Amination | Reaction of aldehyde/ketone intermediates with ammonia or amines, reduction with NaBH4 or similar | 40–70 | Stereoselectivity achieved via chiral catalysts |

| Salt Formation | Treatment with HCl to form hydrochloride salt | Quantitative | Improves stability and handling |

| Purification | Flash column chromatography with dichloromethane/ammonia in methanol | - | Essential for high purity and removal of impurities |

Research Findings and Practical Considerations

- The compound’s synthesis is reproducible with moderate to good yields (up to 60%) and can be scaled with appropriate purification steps.

- The hydrochloride salt form is preferred for handling and storage due to enhanced stability and solubility.

- Analytical characterization confirms the structural integrity and enantiomeric purity, critical for biological applications.

- The synthetic route allows for modification at the triazole ring or side chain, enabling analog development for medicinal chemistry purposes.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Varying Triazole Substituents

Key Compounds:

- 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS: N/A): Replaces the 5-methyl group with ethyl. This compound, available from American Elements, shares the same ethanamine backbone but exhibits increased lipophilicity (logP: ~0.5 higher than the methyl analogue) .

Analogues with Modified Backbone or Ring Systems

Key Compounds:

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7): Replaces the ethanamine chain with a cyclohexane ring, altering conformational flexibility and solubility (predicted logP: 1.8 vs. 0.9 for the target compound) .

- 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine hydrochloride (CAS: 1797202-40-4): Features a cyclobutane ring, introducing strain that may affect binding kinetics .

Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) |

|---|---|---|---|

| Target Compound | C5H10N4 | 126.16 | 0.9 |

| 5-Ethyl Triazole Analogue | C6H12N4 | 140.19 | 1.4 |

| Cyclohexan-1-amine Derivative | C10H18N4 | 194.28 | 1.8 |

Analogues with Heterocyclic Replacements

Key Compounds:

- 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Compound 39 ): Replaces the triazole with an oxadiazole, reducing hydrogen-bonding capacity and altering receptor selectivity .

- N-(1-(3-Bromoisoxazol-5-yl)ethyl)-3-methyl-1H-pyrrole-2-carboxamide (Compound 51 ): Substitutes triazole with isoxazole, introducing halogen-based electronic effects .

Activity and Selectivity:

Biological Activity

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, a member of the triazole family, has garnered attention due to its diverse biological activities and potential pharmaceutical applications. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets.

The molecular formula of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is , with a CAS number of 775271-23-3. Its structure includes a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

The biological activity of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is primarily attributed to its ability to bind to specific enzymes and receptors. It acts as an inhibitor of certain enzymes through competitive inhibition, where it competes with natural substrates for binding sites. This interaction can lead to significant alterations in metabolic pathways, impacting cellular functions and responses.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit notable antimicrobial and antifungal properties. For instance, studies have shown that (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine demonstrates efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting cell wall synthesis and inhibiting essential metabolic processes in pathogens.

Anticancer Potential

Recent investigations into the anticancer activity of triazole derivatives have revealed promising results. In vitro studies have demonstrated that (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can induce apoptosis in cancer cell lines. For example, a study highlighted its ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in MCF-7 breast cancer cells. The compound exhibited an IC50 value of 19.6 µM, indicating significant cytotoxicity against these cells.

Structure Activity Relationship (SAR)

The structure activity relationship of (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine suggests that modifications to the triazole ring can significantly influence its biological activity. Variations in substituents on the triazole moiety can enhance or diminish its potency against specific targets.

Case Study: Anticancer Activity

In a study published in MDPI, researchers synthesized various triazole derivatives and assessed their cytotoxic effects on cancer cell lines. The findings indicated that compounds with structural similarities to (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine exhibited selective toxicity towards cancerous cells while sparing normal cells. The apoptotic effects were confirmed through flow cytometry analysis and measurement of apoptotic markers such as caspase activation and cytochrome c release.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | 19.6 | Induces apoptosis via Bax/Bcl2 modulation |

| 5-Fluorouracil | 15.0 | DNA synthesis inhibitor |

Conclusions

(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine exhibits significant biological activity with potential applications in antimicrobial and anticancer therapies. Its mechanisms involve enzyme inhibition and modulation of apoptotic pathways in cancer cells. Ongoing research into its structure activity relationship will likely yield further insights into optimizing its therapeutic efficacy.

Future Directions

Future studies should focus on:

- In vivo evaluations to assess the pharmacokinetics and toxicity profiles.

- Exploration of combination therapies with existing anticancer drugs to enhance efficacy.

- Development of novel derivatives with improved selectivity and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.